Estriol acetate benzoate is synthesized from estriol, which is produced in the human body primarily during pregnancy. It belongs to the class of compounds known as estrogen esters, which are designed to improve the bioavailability and duration of action of the parent hormone. The compound's classification as an estrogen indicates its role in interacting with estrogen receptors in various tissues.
The synthesis of estriol acetate benzoate involves several steps, typically starting from estrone or estriol. A notable method includes:
This multi-step synthesis allows for precise control over the chemical modifications necessary for producing the desired ester.
The molecular formula for estriol acetate benzoate is . The structure features a steroid backbone characteristic of estrogens, with specific functional groups that include:
Estriol acetate benzoate can undergo various chemical reactions typical for esters:
These reactions are significant for understanding its metabolic pathways and potential interactions within biological systems.
Estriol acetate benzoate acts primarily as a prodrug. Upon administration, it is converted into estriol through enzymatic hydrolysis by esterases present in the liver and other tissues. The released estriol then binds to estrogen receptors (ERα and ERβ), triggering various biological responses associated with estrogenic activity, such as:
This mechanism underscores its therapeutic efficacy in hormone replacement therapies.
These properties are crucial for formulating medications that utilize this compound effectively.
Estriol acetate benzoate has several scientific uses, particularly in the field of endocrinology:
Estriol acetate benzoate (EAB), systematically named [(8R,9S,13S,14S,16R,17R)-16,17-diacetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate, is a semi-synthetic estrogen ester with the molecular formula C₂₉H₃₂O₆ and a molar mass of 476.569 g·mol⁻¹ [1] [2] [5]. Its structure features a steroidal estrane core modified at three positions:
The molecule contains six chiral centers (C8, C9, C13, C14, C16, C17), with absolute configurations critical for estrogen receptor binding. Key stereochemical features include:
VQHGRIUWSVCJPX-HSZAMCLRSA-N
) confirms the defined stereochemistry [3] [5]. Element | Quantity | % Mass Contribution |
---|---|---|
C | 29 | 73.09% |
H | 32 | 6.77% |
O | 6 | 20.14% |
EAB’s tri-esterified structure fundamentally alters its physicochemical behavior compared to unmodified estrogens:
Compound | Molecular Formula | Free OH Groups | Key Ester Groups | logP (Predicted) |
---|---|---|---|---|
Estriol | C₁₈H₂₄O₃ | 3 (3β,16α,17β) | None | 2.8 |
Estriol Acetate Benzoate | C₂₉H₃₂O₆ | 0 | 3β-benzoate; 16α,17β-diacetate | 5.9 |
Estradiol Benzoate | C₂₅H₂₈O₃ | 1 (17β) | 3β-benzoate | 4.5 |
Solubility Profile
EAB is lipophilic and practically insoluble in water (<0.01 mg/mL). It dissolves readily in:
Chemical Stability
Crystallographic Data
Though single-crystal X-ray data is limited in public sources, computational models (e.g., PubChem Lite) reveal:
Property | Value/Characteristics | Conditions/Notes |
---|---|---|
Water Solubility | <0.01 mg/mL | 25°C |
Ethanol Solubility | >50 mg/mL | 25°C |
logP (octanol/water) | 5.9 | Predicted via PubChem Lite [5] |
Hydrolysis Rate (t₁/₂) | 2.5 hours (in plasma) | Esterase-dependent |
UV Sensitivity | High (degrades at λ=254 nm) | Requires amber vials |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7